5-METHYL-N-[4-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]FURAN-3-CARBOXAMIDE
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Overview
Description
5-METHYL-N-[4-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]FURAN-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring, a benzoyl group with three methoxy substituents, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[4-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]FURAN-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the benzoyl group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzoyl group with methoxy substituents is usually prepared via Friedel-Crafts acylation of trimethoxybenzene with benzoyl chloride.
The final step involves the coupling of the furan ring with the benzoyl group through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[4-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]FURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
5-METHYL-N-[4-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]FURAN-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[4-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3,4,5-trimethoxybenzoic acid
- 2-amino-5-methyl-1,3,4-thiadiazole
Uniqueness
5-METHYL-N-[4-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]FURAN-3-CARBOXAMIDE is unique due to its specific combination of a furan ring, a trimethoxybenzoyl group, and an amide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22N2O6 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
5-methyl-N-[4-[(2,3,4-trimethoxybenzoyl)amino]phenyl]furan-3-carboxamide |
InChI |
InChI=1S/C22H22N2O6/c1-13-11-14(12-30-13)21(25)23-15-5-7-16(8-6-15)24-22(26)17-9-10-18(27-2)20(29-4)19(17)28-3/h5-12H,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
AEVRQWLOVBDGMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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